molecular formula C13H19Cl2N3OS B1139218 2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride CAS No. 13860-66-7

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

Cat. No.: B1139218
CAS No.: 13860-66-7
M. Wt: 336.28
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase . Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is frequently altered in cancer .

Mode of Action

N3PT interacts with its target, transketolase, by undergoing pyrophosphorylation and then binding to the enzyme . This binding occurs with a Kd value of 22 nM for Apo-TK, a form of transketolase that lacks bound thiamine .

Biochemical Pathways

The primary biochemical pathway affected by N3PT is the pentose phosphate pathway . By inhibiting transketolase, N3PT disrupts this pathway, which plays a crucial role in cancer cell metabolism . The inhibition of transketolase leads to a decrease in the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes . This results in metabolic changes in thiamine-dependent metabolism .

Pharmacokinetics

One study showed that when administered intravenously at a dosage of 100 mg/kg twice a day for two weeks, n3pt showed an inhibitory effect on transketolase activity in hct-116 tumor-bearing nude mice . More research is needed to fully understand the ADME properties of N3PT and their impact on its bioavailability.

Result of Action

The inhibition of transketolase by N3PT leads to a decrease in the activity of thiamine-dependent enzymes, resulting in metabolic changes . In vitro studies have shown that N3PT reduces cell viability and proliferation, induces cell apoptosis, and suppresses cell migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Comparison with Similar Compounds

N3-pyridyl thiamine is compared with other thiamine analogues, such as oxythiamine. While both compounds inhibit transketolase, N3-pyridyl thiamine has a significantly lower IC50 value, making it a more potent inhibitor . Additionally, N3-pyridyl thiamine is less toxic to human fibroblasts compared to oxythiamine .

List of Similar Compounds

  • Oxythiamine
  • Thiamine pyrophosphate (TPP)
  • Oxythiamine pyrophosphate (OxPP)

Properties

IUPAC Name

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKCAQWOASSTP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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